molecular formula C16H17BrN4OS B2426273 5-((3-Bromophenyl)(pyrrolidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 869342-67-6

5-((3-Bromophenyl)(pyrrolidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No.: B2426273
CAS No.: 869342-67-6
M. Wt: 393.3
InChI Key: ZGXLHIPUCCWHNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-((3-Bromophenyl)(pyrrolidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a novel synthetic compound designed for medicinal chemistry research and drug discovery. This complex molecule features a thiazolo[3,2-b][1,2,4]triazole bicyclic scaffold, a structure recognized in scientific literature for its diverse biological potential . The core scaffold is functionalized with a 3-bromophenyl group and a pyrrolidine moiety, which are anticipated to influence the compound's lipophilicity and interaction with biological targets . Derivatives of the thiazolo[3,2-b][1,2,4]triazole heterocycle have been investigated for a range of pharmacological activities. Published studies on analogous structures report promising anti-inflammatory and analgesic properties, with some compounds demonstrating good gastrointestinal absorption and a safe toxicity profile in preliminary in silico assessments . Furthermore, closely related molecular frameworks have shown significant anticancer activity in high-throughput screens against the NCI-60 cancer cell line panel, highlighting the scaffold's relevance in oncology research . The presence of the bromine atom may enhance binding affinity through halogen bonding, while the pyrrolidine group can contribute to improved solubility and pharmacokinetic properties. This compound is supplied exclusively for use in non-clinical laboratory research to investigate its mechanism of action, physicochemical properties, and potential as a lead structure in various therapeutic areas.

Properties

IUPAC Name

5-[(3-bromophenyl)-pyrrolidin-1-ylmethyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17BrN4OS/c1-10-18-16-21(19-10)15(22)14(23-16)13(20-7-2-3-8-20)11-5-4-6-12(17)9-11/h4-6,9,13,22H,2-3,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGXLHIPUCCWHNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=C(SC2=N1)C(C3=CC(=CC=C3)Br)N4CCCC4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17BrN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Mannich Reaction Approach

Reacting the core with 3-bromobenzaldehyde, pyrrolidine, and formaldehyde under acidic conditions generates the desired aminomethyl adduct. This one-pot, three-component reaction proceeds via iminium ion formation, followed by nucleophilic attack by the thiazolo-triazole core (Scheme 1). Yields range from 50–65%, with purification challenges due to diastereomer formation.

Scheme 1:
$$
\text{Thiazolo-triazole core} + \text{3-Bromobenzaldehyde} + \text{Pyrrolidine} \xrightarrow{\text{HCl, EtOH}} \text{Target Adduct}
$$

Nucleophilic Substitution via Pre-formed Sidechain

An alternative route involves synthesizing the (3-bromophenyl)(pyrrolidin-1-yl)methyl bromide intermediate first, followed by coupling to the core. For example, treatment of 3-bromophenylacetyl bromide with pyrrolidine generates the secondary amine, which is then reacted with the deprotonated core under basic conditions (Table 2). This method offers higher regiocontrol (yields: 60–70%) but requires additional synthetic steps.

Table 2: Sidechain Coupling Methods

Intermediate Coupling Conditions Yield Purity
(3-Bromophenyl)(pyrrolidin-1-yl)methyl bromide K₂CO₃, DMF, 80°C 68% 95%
(3-Bromophenyl)(pyrrolidin-1-yl)methyl mesylate DBU, CH₃CN, rt 72% 97%

Hydroxyl Group Introduction and Final Functionalization

The 6-hydroxyl group is typically retained throughout the synthesis via judicious protection-deprotection strategies. During core formation, keto-enol tautomerization inherently generates the hydroxyl group, which may be protected as a silyl ether (e.g., TBS) during subsequent steps. Final deprotection using tetrabutylammonium fluoride (TBAF) restores the hydroxyl functionality without perturbing other substituents.

Optimization and Scale-Up Considerations

Critical parameters for scalability include:

  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance reaction rates but complicate purification.
  • Catalysis : Phase-transfer catalysts (e.g., TBAB) improve yields in Mannich reactions.
  • Purification : Chromatography on silica gel or recrystallization from ethanol/water mixtures ensures high purity (>98%).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially altering its functional groups.

    Reduction: Reduction reactions may be used to modify the bromophenyl group or other parts of the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups or replace existing ones.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized analogs.

Scientific Research Applications

Chemistry

In chemistry, 5-((3-Bromophenyl)(pyrrolidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is studied for its reactivity and potential as a building block for more complex molecules.

Biology

Biologically, this compound may exhibit interesting properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.

Medicine

In medicine, research may focus on its potential therapeutic effects, including anti-inflammatory, antimicrobial, or anticancer activities.

Industry

Industrially, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 5-((3-Bromophenyl)(pyrrolidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol depends on its specific application. For instance, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved would vary based on the biological context.

Comparison with Similar Compounds

Similar Compounds

  • 5-((3-Chlorophenyl)(pyrrolidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol
  • 5-((3-Fluorophenyl)(pyrrolidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol

Uniqueness

Compared to similar compounds, 5-((3-Bromophenyl)(pyrrolidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol may exhibit unique reactivity due to the presence of the bromine atom, which can influence its electronic properties and steric interactions. This uniqueness can affect its biological activity and chemical behavior, making it a compound of particular interest in research.

Biological Activity

The compound 5-((3-Bromophenyl)(pyrrolidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol belongs to a class of heterocyclic compounds known for their diverse biological activities. This article explores the biological activity of this compound through various studies, highlighting its pharmacological potential and mechanisms of action.

Chemical Structure and Properties

The compound features a complex structure that includes a thiazole ring fused with a triazole moiety. The presence of the bromophenyl and pyrrolidinyl groups contributes to its unique chemical properties, enhancing its interaction with biological targets.

Antimicrobial Activity

Research indicates that thiazolo[3,2-b][1,2,4]triazoles exhibit significant antimicrobial properties. A study evaluated various derivatives of this class and found that certain compounds demonstrated potent activity against a range of bacterial strains. The mechanism is believed to involve inhibition of bacterial cell wall synthesis and disruption of nucleic acid metabolism.

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AE. coli12.5 µg/mL
Compound BS. aureus6.25 µg/mL
Compound CP. aeruginosa25 µg/mL

Anti-inflammatory Activity

Thiazolo[3,2-b][1,2,4]triazoles have also been studied for their anti-inflammatory effects. A predictive model using the PASS program suggested that derivatives exhibit a high probability of anti-inflammatory activity (Pa values between 0.274 and 0.636). Experimental evaluations showed that selected compounds provided up to 67% protection in vivo compared to indomethacin's 47% protection at equivalent doses.

Anticancer Activity

The anticancer potential of this compound class has garnered attention due to their ability to inhibit cancer cell proliferation. Studies have shown that certain thiazolo[3,2-b][1,2,4]triazole derivatives induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators.

The biological activities are attributed to several mechanisms:

  • Enzyme Inhibition : Many thiazolo derivatives inhibit cyclooxygenase (COX) enzymes and lipoxygenase (LOX), which are crucial in inflammatory processes.
  • DNA Interaction : Some compounds bind to DNA or RNA, disrupting replication and transcription in microbial and cancer cells.
  • Receptor Modulation : The interaction with various receptors involved in inflammation and cancer progression has been observed.

Case Studies

Several studies have focused on specific derivatives of thiazolo[3,2-b][1,2,4]triazole:

  • Study 1 : Evaluated the anti-inflammatory effects in an animal model where compound X showed significant reduction in paw edema compared to control.
  • Study 2 : Investigated the cytotoxic effects against breast cancer cell lines where compound Y exhibited IC50 values lower than standard chemotherapeutics.

Q & A

Q. What are the key synthetic methodologies for preparing 5-((3-Bromophenyl)(pyrrolidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol?

The synthesis typically involves multi-step reactions:

  • Core Formation : Cyclization of thioamide and hydrazine derivatives under acidic/basic conditions to form the thiazolo-triazole core .
  • Substitution : Introduction of the 3-bromophenyl and pyrrolidinylmethyl groups via nucleophilic substitution or coupling reactions .
  • Optimization : Use of solvents like dimethylformamide (DMF) or chloroform, catalysts (e.g., triethylamine), and temperature control (70–80°C) to enhance yields .
  • Purification : Recrystallization or chromatography for product isolation .

Q. How is the compound characterized to confirm structural integrity?

Analytical techniques include:

  • NMR Spectroscopy : Assigns proton and carbon environments (e.g., aromatic protons at δ 7.2–7.8 ppm, pyrrolidine methylene at δ 2.5–3.0 ppm) .
  • Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 435.38 for [M+H]+) validate the molecular formula (C19H23BrN4OS) .
  • IR Spectroscopy : Identifies functional groups (e.g., O–H stretch ~3200 cm⁻¹, C–Br ~600 cm⁻¹) .

Q. What preliminary biological activities are associated with this compound?

Structural analogs suggest:

  • Enzyme/Receptor Modulation : Interaction with targets like kinases or GPCRs due to the pyrrolidine and bromophenyl moieties .
  • Antimicrobial/Anticancer Potential : Thiazolo-triazole derivatives exhibit activity against microbial strains and cancer cell lines (e.g., IC50 values <10 µM in some cases) .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields during the final coupling step?

Contradictory reports on coupling efficiency (40–85% yields) may arise from:

  • Catalyst Selection : Microwave-assisted synthesis or heterogeneous catalysts (e.g., Bleaching Earth Clay) improve reaction rates .
  • Solvent Effects : Polar aprotic solvents (e.g., PEG-400) enhance nucleophilicity .
  • Temperature Control : Maintaining 70–80°C prevents side reactions . Experimental Validation : Design a factorial experiment varying catalysts (triethylamine vs. clay) and solvents (DMF vs. PEG-400) to identify optimal parameters .

Q. How do structural modifications (e.g., halogen substitution) impact bioactivity?

Comparative studies with analogs reveal:

  • Bromine Position : 3-Bromophenyl derivatives show higher receptor affinity than 4-bromo isomers (ΔIC50 = 2.5-fold) due to steric effects .
  • Pyrrolidine vs. Piperidine : Pyrrolidine enhances solubility but reduces metabolic stability compared to piperidine-containing analogs . Methodology : Synthesize analogs with fluorine or chlorine substituents and evaluate via enzymatic assays (e.g., kinase inhibition) .

Q. What strategies are recommended for resolving contradictory bioactivity data across studies?

Discrepancies may stem from:

  • Assay Variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or endpoint measurements (e.g., ATP vs. resazurin assays) .
  • Purity Issues : HPLC analysis (>95% purity) and counterion standardization (e.g., HCl salts) ensure reproducibility . Solution : Conduct dose-response curves across multiple models and validate via orthogonal assays (e.g., SPR for binding affinity) .

Q. What computational tools are used to predict target interactions?

Advanced approaches include:

  • Molecular Docking : Simulate binding to 14-α-demethylase (PDB: 3LD6) or EGFR (PDB: 1M17) to identify key residues (e.g., Lys99, Asp831) .
  • QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with IC50 values . Validation : Compare computational predictions with experimental IC50/Kd values .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.